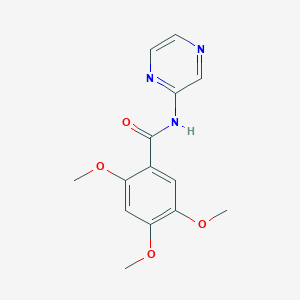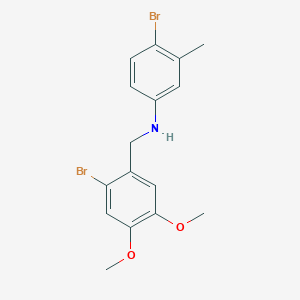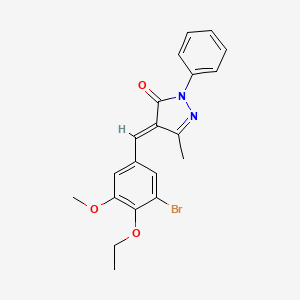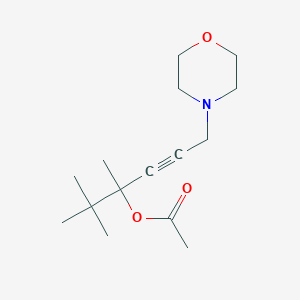
2,4,5-trimethoxy-N-2-pyrazinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trimethoxy-N-2-pyrazinylbenzamide, also known as TPNPB, is a synthetic compound that has been widely studied for its potential applications in scientific research. TPNPB belongs to the family of benzamides, which are known to have various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide involves its binding to RXR and modulating the expression of target genes. RXR forms heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR) and the vitamin D receptor (VDR), to regulate gene expression. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to selectively activate RXR and induce the expression of genes involved in cell differentiation and apoptosis, while inhibiting the expression of genes involved in cell proliferation.
Biochemical and Physiological Effects:
2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of cell differentiation and apoptosis, and the modulation of immune response. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
实验室实验的优点和局限性
One of the main advantages of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide is its high selectivity and potency for RXR. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to selectively activate RXR without affecting other nuclear receptors, making it a valuable tool for studying the role of RXR in various biological processes. However, 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has also been shown to have low solubility and stability, which can limit its use in certain experimental settings. Furthermore, the potential toxicity and side effects of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide need to be carefully evaluated before its use in clinical settings.
未来方向
There are several future directions for the study of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide. One direction is to investigate its potential applications in cancer therapy, either alone or in combination with other drugs. Another direction is to study its effects on other biological processes, such as inflammation, immune response, and metabolism. Furthermore, the development of more potent and selective RXR agonists based on the structure of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide could lead to the discovery of novel drugs for the treatment of various diseases.
合成方法
The synthesis of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide involves the reaction of 2,4,5-trimethoxybenzoic acid with 2-pyrazinecarboxylic acid and thionyl chloride in the presence of a catalyst. The resulting product is then treated with ammonia to obtain 2,4,5-trimethoxy-N-2-pyrazinylbenzamide. The purity and yield of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide can be improved by using different solvents and reaction conditions.
科学研究应用
2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been extensively studied for its potential applications in scientific research. It is known to bind to the retinoid X receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to activate RXR and modulate the expression of various genes involved in cell differentiation, proliferation, and apoptosis. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2,4,5-trimethoxy-N-pyrazin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-10-7-12(21-3)11(20-2)6-9(10)14(18)17-13-8-15-4-5-16-13/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQJMCUVTGOYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NC=CN=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6008031.png)
![2-bromo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6008041.png)

![5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6008056.png)
![2-(2-methoxyethyl)-6-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6008063.png)
![5-methyl-3-(4-methylphenyl)-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008066.png)


![7-(azepan-1-ylacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008083.png)
![3-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6008091.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008104.png)
![[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)